

# Spectroscopic and Analytical Profile of Decylurea: A Technical Guide

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## Compound of Interest

Compound Name: Decylurea

Cat. No.: B15151109

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This technical guide provides a comprehensive overview of the spectroscopic data for **Decylurea**, a molecule of interest in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to facilitate reproducibility and further investigation.

## Spectroscopic Data

The following tables summarize the key spectroscopic data that has been reported for **Decylurea**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data of **Decylurea**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.40	t	1H	NH
4.43	s (br)	2H	NH <sub>2</sub>
3.12	q	2H	CH <sub>2</sub> -NH
1.48	quint	2H	CH <sub>2</sub> -CH <sub>2</sub> -NH
1.26	m	14H	-(CH <sub>2</sub> ) <sub>7</sub> -
0.88	t	3H	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of **Decylurea**

Chemical Shift ( $\delta$ ) ppm	Assignment
158.8	C=O
40.8	CH <sub>2</sub> -NH
31.9	CH <sub>2</sub>
30.2	CH <sub>2</sub>
29.6	CH <sub>2</sub>
29.5	CH <sub>2</sub>
29.3	CH <sub>2</sub>
26.9	CH <sub>2</sub>
22.7	CH <sub>2</sub>
14.1	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of **Decylurea**

Wavenumber (cm <sup>-1</sup> )	Assignment
3430	N-H stretch (asymmetric)
3350	N-H stretch (symmetric)
3200	N-H stretch
2955	C-H stretch (asymmetric, CH <sub>3</sub> )
2920	C-H stretch (asymmetric, CH <sub>2</sub> )
2850	C-H stretch (symmetric, CH <sub>2</sub> )
1655	C=O stretch (Amide I)
1570	N-H bend (Amide II)
1465	C-H bend (scissoring)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Decylurea**

m/z	Interpretation
186.17	[M] <sup>+</sup> (Molecular Ion)
143.15	[M - NH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
115.11	[M - C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
100.09	[M - C <sub>6</sub> H <sub>14</sub> ] <sup>+</sup>
87.08	[M - C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>
72.08	[M - C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>
57.07	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
44.05	[CH <sub>3</sub> CHNH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Decylurea**.

## Synthesis of Decylurea

A common method for the synthesis of **Decylurea** involves the reaction of decylamine with a source of cyanic acid, such as sodium or potassium cyanate, in the presence of an acid.

Materials:

- Decylamine
- Sodium cyanate (NaOCN)
- Hydrochloric acid (HCl)
- Water
- Ethanol

Procedure:

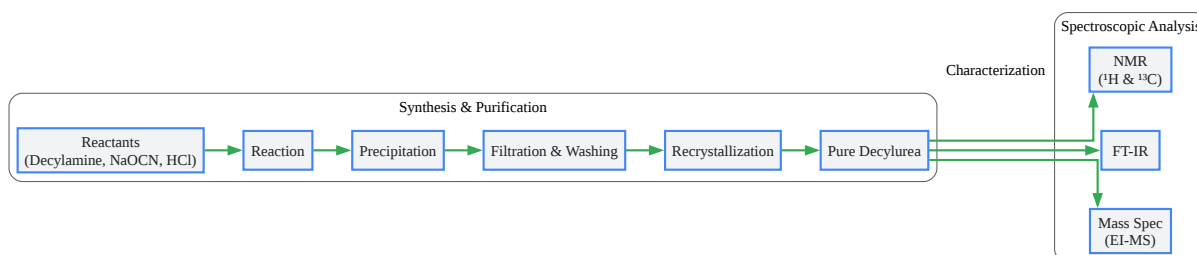
- Dissolve decylamine in a suitable solvent, such as a mixture of water and ethanol.
- Add a solution of sodium cyanate in water to the decylamine solution.
- Acidify the reaction mixture slowly with hydrochloric acid while stirring.
- Continue stirring at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The product, **Decylurea**, will precipitate out of the solution.
- Collect the solid product by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure **Decylurea**.

## Spectroscopic Analysis

- Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR is typically used.
- Sample Preparation: Samples of **Decylurea** are dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Data Acquisition: Standard pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.
- Sample Preparation: The solid **Decylurea** sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).
- Instrument: An electron ionization mass spectrometer (EI-MS) is commonly used.
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe.
- Ionization: The sample is ionized using a standard electron energy, typically 70 eV.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).

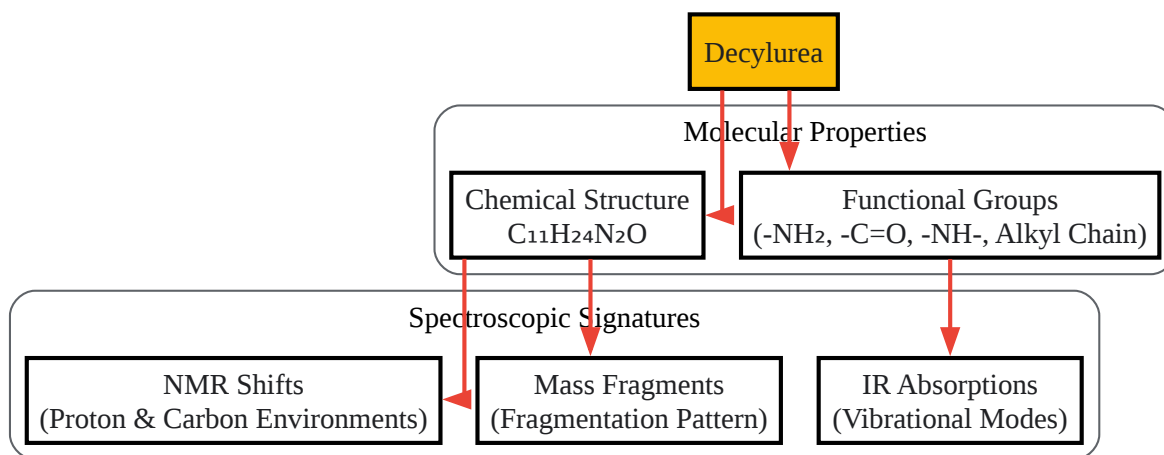
## Visualizations

The following diagrams illustrate key experimental and logical workflows related to the analysis of **Decylurea**.



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Fig. 1: General workflow for the synthesis and spectroscopic characterization of **Decylurea**.



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Fig. 2: Relationship between **Decylurea**'s structure and its spectroscopic data.

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